
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as S-(-)-CPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of receptor that plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Scientific Research Applications
S-(-)-CPP has been extensively studied for its potential use in scientific research. One of the main applications of S-(-)-CPP is in the study of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor and its role in various physiological and pathological processes. S-(-)-CPP has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in the brain. Additionally, S-(-)-CPP has been used to study the role of the this compound receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
S-(-)-CPP acts as a competitive antagonist of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor by binding to the glycine site on the receptor. This binding prevents the activation of the receptor by its natural ligand, glutamate, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
S-(-)-CPP has been shown to have several biochemical and physiological effects in various studies. It has been found to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, S-(-)-CPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using S-(-)-CPP in lab experiments is its high potency and selectivity for the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor. This allows for precise and targeted manipulation of the receptor and its downstream signaling pathways. Additionally, S-(-)-CPP is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the main limitations of using S-(-)-CPP is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Future Directions
There are several future directions for research on S-(-)-CPP. One area of focus is the development of more selective and potent N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of focus is the investigation of the potential therapeutic applications of S-(-)-CPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of S-(-)-CPP and its potential side effects and toxicity.
Synthesis Methods
The synthesis of S-(-)-CPP involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and thiourea in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure S-(-)-CPP compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality S-(-)-CPP for research purposes.
properties
IUPAC Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGUQLXXKLICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

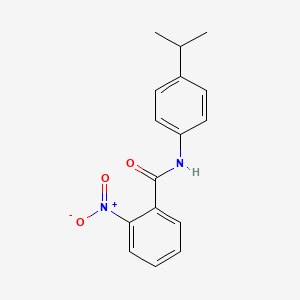
![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
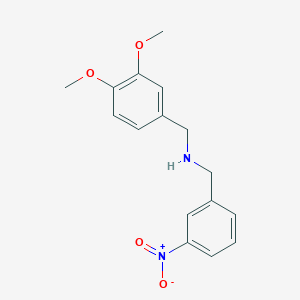
![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
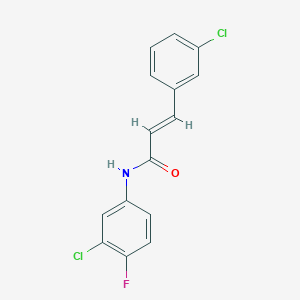
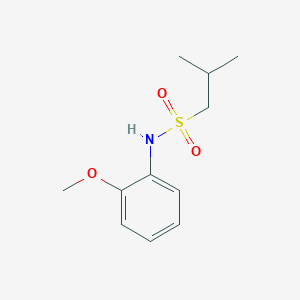
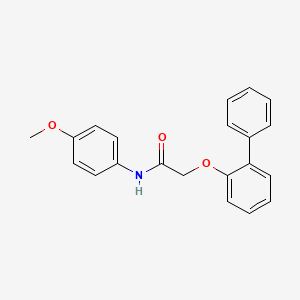
![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)